

## Investigational Oral GLP-1 Agonist Shows Competitive Safety Profile in Obesity Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | GLP-1 receptor agonist 9 |           |
| Cat. No.:            | B12420850                | Get Quote |

A comparative analysis of the emerging safety data for the novel, orally administered investigational GLP-1 receptor agonist, aleniglipron (GSBR-1290), suggests a safety and tolerability profile consistent with established agents in its class, such as semaglutide, liraglutide, and dulaglutide. While direct head-to-head trial data is not yet available, cross-trial comparisons of Phase 2 and 3 study results indicate that gastrointestinal adverse events are the most common side effects across all these therapies.

It is important to note that "GLP-1 receptor agonist 9" is not a recognized designation for a specific therapeutic agent in publicly available clinical trial literature. It appears to be a research compound identifier from a patent application (WO2020234726 A1).[1][2][3][4][5] This guide, therefore, uses the investigational oral agent aleniglipron as a representative example of a novel GLP-1 receptor agonist for comparison, based on recently published clinical trial data.

# Comparative Safety Profile of GLP-1 Receptor Agonists

The safety profiles of GLP-1 receptor agonists are well-characterized, with the most frequently reported adverse events being gastrointestinal in nature.[6] This holds true for the investigational oral agent aleniglipron as well as for the approved injectable and oral forms of semaglutide, liraglutide, and dulaglutide. A summary of key safety findings from pivotal clinical trials is presented below.



| Adverse Event                            | Aleniglipron<br>(ACCESS<br>Phase 2b)[7][8]                   | Semaglutide<br>(SUSTAIN-6)[9]<br>[10][11]             | Liraglutide<br>(LEADER)[12]<br>[13]                           | Dulaglutide<br>(AWARD-11)<br>[14][15][16]            |
|------------------------------------------|--------------------------------------------------------------|-------------------------------------------------------|---------------------------------------------------------------|------------------------------------------------------|
| Common<br>Adverse Events                 |                                                              |                                                       |                                                               |                                                      |
| Nausea                                   | Most common GI AE (percentage not specified)                 | 11.4% (0.5 mg),<br>16.8% (1.0 mg)                     | Not specified in detail                                       | 13.4% (1.5 mg),<br>15.6% (3.0 mg),<br>16.4% (4.5 mg) |
| Vomiting                                 | Second most<br>common GI AE<br>(percentage not<br>specified) | Not specified in detail                               | Not specified in detail                                       | 5.6% (1.5 mg),<br>8.3% (3.0 mg),<br>9.3% (4.5 mg)    |
| Diarrhea                                 | Not specified in detail                                      | Not specified in detail                               | Not specified in detail                                       | Not specified in detail                              |
| Discontinuation Due to AEs               | 10.4% (average across all active arms)                       | Higher in<br>semaglutide<br>group due to GI<br>events | Most common<br>reason for<br>discontinuation<br>was GI events | Not specified in detail                              |
| Serious Adverse<br>Events                |                                                              |                                                       |                                                               |                                                      |
| Pancreatitis                             | Not reported                                                 | Low and similar to placebo                            | Nonsignificantly lower than placebo                           | 6 cases confirmed by adjudication                    |
| Gallbladder-<br>related events           | Not reported                                                 | Not specified in<br>detail                            | Acute gallstone<br>disease: 3.1%                              | Similar<br>proportions<br>across dose<br>groups      |
| Diabetic<br>Retinopathy<br>Complications | Not applicable<br>(obesity trial)                            | 3.0%                                                  | Not specified in detail                                       | 0.4%                                                 |



## **Experimental Protocols**

The safety and efficacy of these GLP-1 receptor agonists were evaluated in multicenter, randomized, double-blind, placebo-controlled clinical trials. The general methodology for assessing the safety profile in these trials is outlined below.

#### Aleniglipron (ACCESS Trial):

The ACCESS trial was a Phase 2b dose-ranging study that enrolled 230 adults with obesity (BMI  $\geq$  30 kg/m  $^2$ ) or who were overweight (BMI  $\geq$  27 kg/m  $^2$ ) with at least one weight-related comorbidity.[7][17] Participants were randomized to receive once-daily oral aleniglipron at doses of 45 mg, 90 mg, or 120 mg, or placebo, for 36 weeks.[7] The study included a 4-week dose titration schedule.[7] Safety assessments included the monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and AEs leading to treatment discontinuation. Laboratory parameters and vital signs were monitored at regular intervals.

#### Semaglutide (SUSTAIN-6 Trial):

The SUSTAIN-6 trial was a pre-approval cardiovascular outcomes trial that included 3,297 patients with type 2 diabetes and high cardiovascular risk.[10] Participants were randomized to receive once-weekly subcutaneous injections of semaglutide (0.5 mg or 1.0 mg) or placebo for 104 weeks, in addition to standard of care.[10] The primary safety endpoint was a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[10] Other safety endpoints included new or worsening nephropathy and diabetic retinopathy complications.[9] Adverse events were systematically recorded throughout the trial.

#### Liraglutide (LEADER Trial):

The Liraglutide Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results (LEADER) trial was a multicenter, randomized, double-blind, placebo-controlled trial that enrolled 9,340 patients with type 2 diabetes and high cardiovascular risk.[12][13] Patients were randomized to receive daily subcutaneous injections of liraglutide (up to 1.8 mg) or placebo, in addition to standard of care, for a median of 3.8 years.[13] The primary safety endpoint was a major adverse cardiovascular event composite.[12] Other safety assessments included the incidence of pancreatitis, gallbladder disease, and other adverse events.[12]

Dulaglutide (AWARD-11 Trial):



The AWARD-11 trial was a 52-week, randomized, double-blind, parallel-arm study that evaluated the efficacy and safety of higher doses of once-weekly subcutaneous dulaglutide (3.0 mg and 4.5 mg) compared to the 1.5 mg dose in 1,842 patients with type 2 diabetes inadequately controlled on metformin.[14][16] The primary endpoint was the change in HbA1c at 36 weeks.[16] Safety was assessed by monitoring treatment-emergent adverse events, serious adverse events, and hypoglycemia.[14]

## **Signaling Pathways and Experimental Workflows**

The therapeutic effects of GLP-1 receptor agonists are mediated through the activation of the GLP-1 receptor, a G-protein coupled receptor. This activation initiates a cascade of intracellular signaling events.



Click to download full resolution via product page

Caption: GLP-1 Receptor Signaling Pathway.

The binding of a GLP-1 agonist to its receptor activates the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[18][19][20] Increased intracellular cAMP levels lead to the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[18][21][22] The activation of these pathways culminates in a range of physiological responses, including glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucagon Receptor | DC Chemicals [dcchemicals.com]
- 3. Trends in the Development of GLP-1 Receptor Agonists [bocsci.com]

### Validation & Comparative





- 4. glucagon receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. biotechnolabs.com [biotechnolabs.com]
- 6. streetinsider.com [streetinsider.com]
- 7. Structure Therapeutics Reports Positive Topline Data from [globenewswire.com]
- 8. Structure: Maintaining Strong Buy As Aleniglipron Succeeds In Obesity Study Program (GPCR) | Seeking Alpha [seekingalpha.com]
- 9. diabetesonthenet.com [diabetesonthenet.com]
- 10. | BioWorld [bioworld.com]
- 11. Semaglutide Cuts Risk of Major Cardiovascular Events in Type 2 Diabetes: SUSTAIN-6 | tctmd.com [tctmd.com]
- 12. rxfiles.ca [rxfiles.ca]
- 13. acc.org [acc.org]
- 14. Efficacy and Safety of Dulaglutide 3.0 mg and 4.5 mg Versus Dulaglutide 1.5 mg in Metformin-Treated Patients With Type 2 Diabetes in a Randomized Controlled Trial (AWARD-11) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Item Efficacy and Safety of Dulaglutide 3.0 mg and 4.5 mg Versus Dulaglutide 1.5 mg in Metformin-Treated Patients With Type 2 Diabetes in a Randomized Controlled Trial (AWARD-11) - American Diabetes Association - Figshare [diabetesjournals.figshare.com]
- 17. A Phase 2b, Dose-range Finding Study of the Efficacy and Safety of Multiple Doses of Aleniglipron (GSBR-1290) in Participants Living With Obesity or Overweight With at Least One Weight-related Comorbidity [ctv.veeva.com]
- 18. Epac: A New cAMP-Binding Protein in Support of Glucagon-Like Peptide-1 Receptor— Mediated Signal Transduction in the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ClinPGx [clinpgx.org]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Investigational Oral GLP-1 Agonist Shows Competitive Safety Profile in Obesity Trials]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12420850#glp-1-receptor-agonist-9-safety-profile-versus-other-glp-1-agonists]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com